1-Phenyl-2-pyrrolidin-1-ylethanol

Description

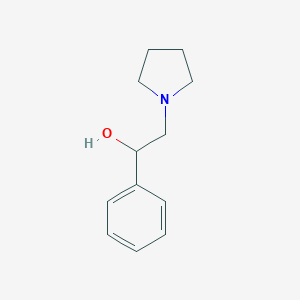

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBPYEQRIDZSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277976 | |

| Record name | 1-phenyl-2-pyrrolidin-1-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-61-4 | |

| Record name | NSC5453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-pyrrolidin-1-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating 1-Phenyl-2-pyrrolidin-1-ylethanol in Modern Chemistry

An In-depth Technical Guide to 1-Phenyl-2-pyrrolidin-1-ylethanol: Core Properties and Methodologies for the Research Professional

This compound is a chiral amino alcohol that holds a significant position at the intersection of synthetic chemistry, pharmacology, and analytical science. Structurally, it is characterized by a phenyl group and a pyrrolidine ring attached to an ethanol backbone. This arrangement makes it a valuable chiral building block for more complex molecules, particularly in pharmaceutical development.[1] Its relevance is further amplified by its relationship to the synthetic cathinone class of compounds, often emerging as a key metabolite of potent psychoactive substances like α-Pyrrolidinopentiophenone (α-PVP).[2]

This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive understanding of this molecule, grounded in practical application and causal logic. We will explore its fundamental properties, delve into robust synthetic and analytical protocols, and discuss its stereochemical complexities, thereby equipping the reader with the foundational knowledge required for its effective use in a research and development setting.

Physicochemical and Structural Properties

A molecule's utility is fundamentally dictated by its structure and resulting physical properties. Understanding these core characteristics is the self-validating first step in any experimental design.

Chemical Structure and Stereochemistry

The structure of this compound (IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol) contains a critical stereocenter at the C1 carbon, which bears the hydroxyl and phenyl groups.[3] This chirality is paramount, as enantiomers of a bioactive molecule often exhibit vastly different pharmacological and toxicological profiles. Synthesis typically results in a racemic mixture, necessitating chiral resolution for stereospecific applications.[4]

Sources

An In-depth Technical Guide to 1-Phenyl-2-pyrrolidin-1-ylethanol: Synthesis, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-pyrrolidin-1-ylethanol, a chiral β-amino alcohol of significant interest in medicinal chemistry and synthetic research. The document delineates the molecule's structural features, stereochemistry, and key physicochemical properties. Two primary, field-proven synthetic routes are discussed in detail: the reduction of an α-aminoketone precursor and the nucleophilic ring-opening of styrene oxide. Each methodology is supported by mechanistic insights and a step-by-step experimental protocol designed for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and application of this valuable chemical scaffold.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of β-amino alcohols, a structural motif frequently encountered in biologically active compounds and pharmaceutical agents. The molecule incorporates three key features that underpin its utility: a phenyl group, a chiral carbinol center, and a pyrrolidine ring. The pyrrolidine moiety is a prevalent heterocycle in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[1] The stereochemistry of the alcohol and the adjacent carbon bearing the nitrogen atom is critical, as enantiomeric purity is often a prerequisite for specific biological activity in drug candidates.[2] Understanding the reliable synthesis and chemical nature of this compound is therefore crucial for its application as a building block in the development of novel therapeutics, particularly in areas targeting the central nervous system.[3][4]

Chemical Structure and Physicochemical Properties

The core structure of this compound, IUPAC name 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol , consists of a phenylethanol backbone with a pyrrolidine ring attached to the C2 position via its nitrogen atom. The presence of a stereocenter at C1 (the carbon bearing the hydroxyl group) means the compound exists as a pair of enantiomers, (R)- and (S)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem |

| Molecular Weight | 191.27 g/mol | PubChem |

| Topological Polar Surface Area | 23.5 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem |

| Predicted LogP (XLogP3) | 1.7 | PubChem[5] |

Note: Properties are for the base molecule and may be derived from closely related structures or computational models.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. These divergent pathways offer flexibility based on the availability of starting materials and desired scale.

-

Method A (Ketone Reduction): This approach involves the reduction of the carbonyl group of the corresponding α-aminoketone, 2-(pyrrolidin-1-yl)-1-phenylethanone . This is a robust and high-yielding method that utilizes common hydride-reducing agents.

-

Method B (Epoxide Ring-Opening): This strategy employs the nucleophilic attack of pyrrolidine on styrene oxide . This reaction leverages the high ring strain of the epoxide to form the C-N bond and simultaneously install the hydroxyl group.

The logical relationship between these two primary synthetic routes is visualized below.

Caption: Primary synthetic pathways to this compound.

Synthesis via Ketone Reduction (Method A)

Principle and Mechanistic Insights

This method is a two-step process beginning with the synthesis of an α-aminoketone intermediate, which is subsequently reduced. The reduction of the ketone to a secondary alcohol is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by a protonation step (typically during aqueous workup) to yield the final alcohol.[6][7] Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups (e.g., esters, amides) and its operational simplicity and safety compared to stronger agents like lithium aluminum hydride.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-1-phenylethanone

The precursor ketone is readily synthesized via a nucleophilic substitution reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and pyrrolidine.[8] Pyrrolidine acts as the nucleophile, displacing the bromide ion. A base, often an excess of pyrrolidine itself or a non-nucleophilic base like triethylamine, is required to neutralize the HBr generated during the reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-1-phenylethanone (1.0 eq) and a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Amine: Cool the solution in an ice bath to 0-5 °C. Add pyrrolidine (2.2 eq) dropwise to the stirred solution. The use of a slight excess ensures complete consumption of the starting bromide and acts as a base.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the pyrrolidinium hydrobromide salt that precipitates. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford pure 2-(pyrrolidin-1-yl)-1-phenylethanone.[9]

Step 2: Reduction to this compound

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(pyrrolidin-1-yl)-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask. Methanol is an excellent solvent for this reaction as it readily dissolves the ketone and the NaBH₄.

-

Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.[7]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ketone is fully consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M hydrochloric acid to neutralize excess NaBH₄ and decompose borate esters. Caution should be exercised as hydrogen gas is evolved.[7]

-

Extraction: Make the solution basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be purified further by crystallization or column chromatography if necessary.

Synthesis via Epoxide Ring-Opening (Method B)

Principle and Mechanistic Insights

This method relies on the high reactivity of epoxides, which stems from their significant ring strain. Pyrrolidine, a potent secondary amine nucleophile, readily attacks one of the carbon atoms of the epoxide ring, forcing the ring to open.[10] This reaction proceeds via a classic Sₙ2 mechanism.[11][12] For an unsymmetrical epoxide like styrene oxide, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (the terminal CH₂ group).[11][13] This regioselectivity leads to the formation of the desired 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol isomer. The reaction results in an anti-addition of the nucleophile and the resulting hydroxyl group.

Detailed Experimental Protocol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine styrene oxide (1.0 eq) and pyrrolidine (1.5 eq). The reaction can be run neat or in a protic solvent like ethanol or water to facilitate proton transfer in the final step.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, remove the excess pyrrolidine and solvent (if used) under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel. An initial acid-base extraction can also be employed: dissolve the residue in diethyl ether, wash with dilute HCl to remove any remaining pyrrolidine, then wash with water and brine. Dry the organic layer and concentrate to obtain the product. A protocol for a similar reaction with aniline suggests the reaction can also proceed efficiently at room temperature, sometimes with the aid of a catalyst.[14]

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a multiplet for the benzylic proton (CH-OH) around δ 4.5-5.0 ppm, and multiplets for the pyrrolidine and methylene (CH₂) protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, a signal for the carbinol carbon (CH-OH) around δ 70-75 ppm, and distinct signals for the carbons of the pyrrolidine ring and the adjacent methylene group.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.27 g/mol ).

Applications in Medicinal Chemistry and Drug Development

The 1-phenyl-2-aminoethanol scaffold is a privileged structure in medicinal chemistry. The presence of the pyrrolidine ring often enhances potency and modulates physicochemical properties like solubility and lipophilicity.

-

Chiral Building Block: The compound serves as a valuable chiral intermediate for the synthesis of more complex molecules. Its (1S,2R) stereoisomer, for instance, is an important intermediate in the development of analgesics and antidepressants.[4]

-

CNS-Active Agents: Many compounds containing the α-phenyl-β-pyrrolidinoethanol core structure exhibit activity on the central nervous system. Related structures, such as α-PVP, are potent stimulants that act as norepinephrine-dopamine reuptake inhibitors.[15] While this highlights the potential for misuse, it also underscores the scaffold's potent bioactivity and its utility in designing novel CNS-targeted therapeutics.

-

Enzyme Inhibition: Pyrrolidine derivatives are being actively investigated as inhibitors for various enzymes. For example, novel pyrrolidine derivatives have shown potent inhibitory activity against the autotaxin enzyme, which is a target for inflammatory diseases and cancer.[1]

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. The two primary synthetic routes—reduction of the corresponding α-aminoketone and nucleophilic ring-opening of styrene oxide—are both robust, scalable, and rely on fundamental, well-understood organic reactions. The choice between them can be made based on starting material availability, cost, and scale. The demonstrated importance of the β-amino alcohol and pyrrolidine motifs in medicinal chemistry ensures that this compound will remain a valuable building block for researchers and professionals in the field of drug discovery and development.

References

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69245534, 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

- Bernal, I., et al. (2021). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

- Johnson, B. J., et al. (2021). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank, 2021(3), M1272.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3599105, 2-Phenyl-1-pyrrolidin-1-ylethanone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Styrene Oxide. Coll. Vol. 1, p.494 (1941); Vol. 4, p.82 (1925). Retrieved from [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (2023). Scope of the Ring Opening of Pyrrolidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78375, 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

- Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129–5141.

- McKenna, R., & Nielsen, D. R. (2017). Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. Biotechnology journal, 12(11).

-

ResearchGate. (2020). Kinetic study for styrene carbonate synthesis via CO2 cycloaddition to styrene oxide using silica-supported pyrrolidinopyridinium iodide catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1169.

- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.

-

Chegg. (2019). 2-Bromo-1-phenylethanone (also known as 2-bromoacetophenone) (200 mg, 1 mmol), 3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

- Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & medicinal chemistry letters, 11(20), 2787–2789.

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

- Zhang, W., et al. (2020). One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis.

-

ResearchGate. (2019). Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. Retrieved from [Link]

- Zhou, Y. J., et al. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Applied microbiology and biotechnology, 105(5), 2007–2017.

- Rappoport, Z., & Gazit, A. (1986). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.

-

Stenutz, R. (n.d.). 2-bromo-1-phenylethanone. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). Retrieved from [Link]

- Ozero, B. J., & Bonmartini, P. A. (1977). U.S. Patent No. 4,064,186. Washington, DC: U.S.

-

Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

-

Sciencemadness.org. (2011). Phenylethanolamine from styrene. Retrieved from [Link]

Sources

- 1. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cas 19134-50-0,1-phenyl-2-pyrrolidin-1-yl-propan-1-one | lookchem [lookchem.com]

- 4. (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 1-(Phenylacetyl)pyrrolidine | C12H15NO | CID 3599105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Khan Academy [khanacademy.org]

- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the CNS Mechanism of Action of α-Pyrrolidinophenone Psychostimulants

A Senior Application Scientist's Synthesis of Preclinical Data and Methodological Insights

Disclaimer: The specific compound 1-Phenyl-2-pyrrolidin-1-ylethanol is not well-characterized in publicly available scientific literature. This guide therefore focuses on the broader, extensively researched class of α-pyrrolidinophenone derivatives, such as α-Pyrrolidinovalerophenone (α-PVP), to which it is structurally analogous. The principles, mechanisms, and methodologies described herein are representative of this potent class of central nervous system (CNS) stimulants.

Introduction: A Pharmacological Overview

The α-pyrrolidinophenone (α-PHP) class of synthetic cathinones represents a significant group of psychoactive substances characterized by a shared chemical scaffold: a phenyl ring, a β-keto group, an alkyl chain of varying length, and a pyrrolidine ring attached to the α-carbon. These compounds, including prominent examples like α-pyrrolidinovalerophenone (α-PVP), α-pyrrolidinohexiophenone (α-PHP), and α-pyrrolidinopropiophenone (α-PPP), have garnered considerable scientific interest due to their potent stimulant effects and high abuse potential.[1] Their lipophilic nature, conferred by the pyrrolidine ring, facilitates passage across the blood-brain barrier, leading to rapid and pronounced CNS effects.[2]

The primary neuropharmacological action of these compounds is the potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with substantially lower activity at the serotonin transporter (SERT).[3][4] This profile distinguishes them from other stimulants like MDMA, which have significant serotonergic action, and aligns them more closely with cocaine and methylphenidate, which are also potent monoamine reuptake inhibitors.[1] By blocking DAT and NET, α-pyrrolidinophenones increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE), leading to enhanced dopaminergic and noradrenergic signaling. This surge in catecholamine neurotransmission in key brain circuits, particularly the mesolimbic reward pathway, is the fundamental driver of their profound psychomotor, reinforcing, and sympathomimetic effects.[4]

Part 1: Molecular and Cellular Mechanisms of Action

Primary Pharmacological Target: Monoamine Transporters

The defining characteristic of α-pyrrolidinophenones is their function as high-affinity blockers of DAT and NET. Unlike amphetamine-type stimulants, which act as transporter substrates to induce reverse transport (efflux) of neurotransmitters, α-pyrrolidinophenones are pure uptake inhibitors.[4] They bind to the transporter protein, locking it in an outward-facing conformation and preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.

The potency of these compounds at the monoamine transporters is highly dependent on the length of the alkyl chain. Structure-activity relationship (SAR) studies have demonstrated that affinity for DAT and NET generally increases with the length of the carbon chain extending from the α-carbon.[5][6]

Table 1: Comparative Binding Affinities (Kᵢ, nM) and Uptake Inhibition Potencies (IC₅₀, nM) of Representative α-Pyrrolidinophenones

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity (IC₅₀ Ratio) |

| α-PPP (methyl) | 1290 | 49.6 | 161,400 | 54.1 | 29.5 | >10,000 | >185 |

| α-PBP (ethyl) | 145 | 37.7 | 114,000 | 28.1 | 45.1 | >10,000 | >356 |

| α-PVP (propyl) | 22.2 | 26.1 | >10,000 | 17.5 | 40.4 | >10,000 | >571 |

| α-PHP (butyl) | 16.0 | 32.2 | 33,000 | 14.2 | 41.5 | >10,000 | >704 |

| Cocaine | 500 | 240 | 820 | 273 | 251 | 304 | ~1 |

Data synthesized from multiple sources.[3][5][6] Absolute values may vary between studies based on experimental conditions.

Off-Target Receptor Interactions

While the primary actions of α-pyrrolidinophenones are at monoamine transporters, some members of this class exhibit affinity for other receptors at higher concentrations. Notably, a relationship has been identified between the alkyl chain length and antagonist activity at muscarinic acetylcholine receptors (M₂Rs).[7] For instance, α-PHP displays a Kᵢ of 251 nM at the M₂R, an affinity that is over 300-fold higher than that of α-PPP.[7] This anticholinergic activity may contribute to some of the adverse peripheral (e.g., tachycardia) and central (e.g., memory impairment, delirium) effects observed during intoxication, especially as user blood concentrations can reach micromolar levels.[7]

Downstream Signaling Cascades

The blockade of dopamine reuptake leads to a sustained increase in synaptic dopamine, which predominantly activates postsynaptic dopamine receptors. The psychostimulant and reinforcing effects are largely mediated by the activation of D₁-like dopamine receptors (D₁ and D₅), which are coupled to the Gαs/olf G-protein.

The D₁R → PKA → DARPP-32 Signaling Hub:

-

G-Protein Activation: Activation of the D₁ receptor by dopamine stimulates adenylyl cyclase (AC) via the G-protein Gαs/olf.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, thereby liberating the catalytic subunits.[2][9]

-

DARPP-32 Phosphorylation: Activated PKA phosphorylates a key intracellular signaling protein, Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), at the Threonine-34 (Thr34) residue.[10][11]

-

PP-1 Inhibition: Phosphorylated DARPP-32 (pDARPP-32) becomes a potent inhibitor of Protein Phosphatase-1 (PP-1).[12]

-

Amplified Signaling: PP-1 is a ubiquitous phosphatase that dephosphorylates numerous downstream targets. By inhibiting PP-1, the D₁/PKA/DARPP-32 cascade prevents the dephosphorylation of other PKA substrates, thereby amplifying and prolonging the signaling initiated by dopamine. This includes effects on ion channels, glutamate receptors (NMDA and AMPA), and transcription factors.[12][13]

This signaling cascade acts as a critical integrator of dopamine and glutamate signals, which is fundamental to synaptic plasticity, learning, and the development of addiction-related behaviors.[11][14]

Part 2: In Vivo Pharmacology and Behavioral Correlates

The neurochemical changes induced by α-pyrrolidinophenones manifest as a distinct profile of behavioral effects, which are studied in preclinical animal models to understand their abuse potential and psychostimulant properties.

-

Psychomotor Activation: Acute administration of compounds like α-PVP produces robust hyperlocomotion in rodents. This effect is dose-dependent and can be blocked by dopamine receptor antagonists, confirming the central role of enhanced dopaminergic transmission.[3][4]

-

Rewarding Properties and Reinforcement: The rewarding effects of these drugs are potent. In the Conditioned Place Preference (CPP) paradigm, animals learn to associate a specific environment with the drug's effects and will subsequently spend more time in that environment, indicating a preference.[4][15] In Intracranial Self-Stimulation (ICSS) studies, these compounds lower the threshold of electrical current required to produce a rewarding sensation, signifying an enhancement of brain reward function.[4][16] Furthermore, animals will readily learn to perform an action (e.g., press a lever) to receive infusions of the drug in self-administration paradigms, demonstrating the powerful reinforcing properties that drive compulsive use.

Part 3: Key Experimental Methodologies

The characterization of α-pyrrolidinophenones relies on a suite of established in vitro and in vivo assays. The causality behind selecting these methods is to build a comprehensive pharmacological profile, from molecular target interaction to complex behavioral outcomes.

In Vitro Assay: Synaptosomal Monoamine Uptake Inhibition

Rationale: This assay directly measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, making them an ideal ex vivo system for this purpose.[6]

Workflow Diagram:

Detailed Protocol:

-

Synaptosome Preparation:

-

Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.[17][18]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant (S1) to a new tube and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C.[19]

-

Discard the supernatant (S2). The resulting pellet (P2) contains the crude synaptosomal fraction.

-

Gently resuspend the P2 pellet in a physiological assay buffer (e.g., Krebs-Henseleit buffer). Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, add aliquots of the synaptosomal preparation.

-

Add varying concentrations of the test compound (e.g., α-PVP dissolved in assay buffer) or vehicle control. For determination of non-specific uptake, add a high concentration of a known potent inhibitor (e.g., nomifensine for DAT).

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, final concentration ~10-20 nM).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), followed immediately by three washes with ice-cold assay buffer to remove external radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific uptake is calculated by subtracting the counts from the non-specific uptake wells from all other wells.

-

Plot the percent inhibition of specific uptake against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of specific uptake).

-

In Vivo Assay: Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a Pavlovian conditioning model used to measure the motivational properties of a drug. It assesses whether an animal will associate a neutral environment with the rewarding effects of a substance. It is a cornerstone for evaluating the abuse potential of novel compounds.[15][20]

Detailed Protocol:

-

Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a removable door. The compartments are made distinguishable by multiple cues (e.g., wall color, floor texture, odor).

-

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

-

Place the animal (e.g., mouse or rat) in the central area of the apparatus with free access to all compartments for a set duration (e.g., 15-20 minutes).

-

Record the time spent in each compartment using an automated tracking system. This establishes any inherent bias for one compartment over another. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

-

-

Phase 2: Conditioning (Days 2-9):

-

This phase typically consists of 8 conditioning sessions (one per day).

-

On "drug" days (e.g., 2, 4, 6, 8), administer the test compound (e.g., α-PVP, 1-3 mg/kg, i.p.) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred compartment, in a biased design) for 30 minutes.

-

On "vehicle" days (e.g., 3, 5, 7, 9), administer a saline injection and confine the animal to the opposite compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across subjects.

-

-

Phase 3: Post-Conditioning (Preference Test - Day 10):

-

In a drug-free state, place the animal back in the central area with free access to all compartments, identical to the pre-conditioning phase.

-

Record the time spent in each compartment for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the "preference score" as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.

-

A statistically significant positive preference score indicates that the drug has rewarding properties. Compare the drug-treated group to a saline-control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

The mechanism of action of α-pyrrolidinophenone psychostimulants in the CNS is primarily driven by their potent blockade of dopamine and norepinephrine transporters. This action elevates synaptic catecholamine levels, leading to the robust activation of postsynaptic receptors, particularly the D₁ dopamine receptor. The subsequent engagement of intracellular signaling cascades, prominently featuring the cAMP/PKA/DARPP-32 pathway, orchestrates changes in neuronal excitability and gene expression that underlie the profound behavioral effects of these compounds, including intense psychomotor stimulation and a high potential for reinforcement and abuse. The methodological approaches detailed herein provide a robust framework for the continued investigation of this and other emerging classes of psychoactive substances.

References

- Ellefsen, K. L., et al. (2016). The lipophilicity of substituted cathinones influences their potencies as monoamine transporter inhibitors. Neuropharmacology, 111, 14-21.

-

Bateup, H. S., et al. (2008). Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs. Nature Neuroscience, 11(8), 932–939. [Link][21]

- Valjent, E., et al. (2005). Regulation of a protein phosphatase cascade allows convergent dopamine and glutamate signals to activate ERK in the striatum. Proceedings of the National Academy of Sciences, 102(2), 491-496.

- Greengard, P. (2001). The neurobiology of dopamine signaling. Bioscience Reports, 21(3), 247-269.

-

Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524–1529. [Link][6]

-

Gannon, B. M., et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 364(2), 253-264. [Link][5]

- Sassone-Corsi, P. (2012). The cyclic AMP pathway. Cold Spring Harbor Perspectives in Biology, 4(12), a011148.

-

Flores-Otero, M., et al. (2014). D1 Dopamine Receptor Activation Reduces GABAA Receptor Currents in Neostriatal Neurons Through a PKA/DARPP-32/PP1 Signaling Cascade. Journal of Neurophysiology, 111(11), 2269-2279. [Link][13]

- Girault, J. A., et al. (2007). Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse.

-

Lee, K. W., & Kim, Y. (2021). Dopamine D1 receptor activation and cAMP/PKA signalling mediate Brd4 recruitment to chromatin to regulate gene expression in rat striatal neurons. bioRxiv. [Link][9]

- Bateup, H. S., et al. (2010). Distinct subclasses of medium spiny neurons differentially regulate striatal motor behaviors. Proceedings of the National Academy of Sciences, 107(33), 14845-14850.

- Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? In Synaptic Function. Springer.

- Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of drug effects, recent technical advances and future challenges. Progress in Neurobiology, 82(1-3), 31-61.

- Aguilar, M. A., et al. (2009). The conditioned place preference paradigm: a critical review from a motivational perspective. Pharmacology Biochemistry and Behavior, 92(2), 263-270.

-

Carlezon, W. A., & Chartoff, E. H. (2007). Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation. Nature Protocols, 2(11), 2987-2995. [Link][16]

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

- Marusich, J. A., et al. (2014). The abuse potential of α-PVP and 4-Me-α-PVP, two novel cathinone derivatives. Journal of Pharmacology and Experimental Therapeutics, 351(1), 126-134.

- Gatch, M. B., et al. (2015). Locomotor stimulant and discriminative stimulus effects of α-pyrrolidinovalerophenone (α-PVP). Psychopharmacology, 232(18), 3367-3375.

- Watterson, L. R., et al. (2014). Effects of α-Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats. Neuropsychopharmacology, 39(12), 2873–2881.

-

Gannon, B. M., & Sulzer, D. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 11, 579. [Link][1]

-

Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current Topics in Behavioral Neurosciences, 32, 281–304. [Link][3][13]

- Gannon, B. M., et al. (2019). Psychomotor stimulant effects of α- pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. Neuropsychopharmacology, 44(6), 1079-1087.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link][22]

-

Chen, X., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1048-1057. [Link][7]

- Olds, J., & Milner, P. (1954). Positive reinforcement produced by electrical stimulation of septal area and other regions of rat brain. Journal of Comparative and Physiological Psychology, 47(6), 419-427.

- Gatch, M. B., et al. (2017). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Neuropharmacology, 112(Pt A), 11-20.

- Markou, A., et al. (1993). The mesolimbic dopamine system and reward processes. Neuroscience & Biobehavioral Reviews, 17(1), 23-45.

- Svingos, A. L., et al. (2001). D1 and D2 dopamine receptor-mediated regulation of DARPP-32 phosphorylation in striatal- and pallidal-projecting neurons. Journal of Neurochemistry, 76(3), 775-784.

- Valjent, E., et al. (2004). The role of DARPP-32 in the actions of drugs of abuse. Neuropharmacology, 47(Suppl 1), 14-23.

-

Gannon, B. M., et al. (2017). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Drug and Alcohol Dependence, 181, 14-20. [Link][23]

-

Javadi-Paydar, M., et al. (2020). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research, 395, 112852. [Link][5][24]

- Wikipedia contributors. (2023). Conditioned place preference. Wikipedia, The Free Encyclopedia.

-

Reis, F. S., et al. (2020). Conditioned place preference (CPP) protocol design across experimental days (D). ResearchGate. [Link][1]

-

Moreno-Rius, J. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57650. [Link][25]

-

Gatch, M. B., et al. (2018). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Neuropharmacology, 134(Pt A), 11-20. [Link][4][23]

-

Breivogel, C. S., & Childers, S. R. (2020). Proteomic comparison of different synaptosome preparation procedures. Journal of Neuroscience Methods, 345, 108891. [Link][18]

-

Proteintech. (2023). Isolating Synaptosomes: Tips and Best Practice. YouTube. [Link][26]

-

Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(9), 1524–1529. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Role of DARPP-32 in Addiction: A Review of the Current Limitations of Addiction Treatment Pathways and the Role of DARPP-32 to Improve Them [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]

- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs. [vivo.weill.cornell.edu]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

Biological Activity of 1-Phenyl-2-pyrrolidin-1-ylethanol Enantiomers: A Stereoselective Investigation into Monoamine Transporter Inhibition

An In-Depth Technical Guide

Abstract

Chirality is a fundamental principle in pharmacology, where enantiomers of a single compound can exhibit profoundly different biological activities.[1] This guide provides a detailed technical examination of the enantiomers of 1-Phenyl-2-pyrrolidin-1-ylethanol, a chiral amino alcohol structurally related to potent psychoactive agents. While research on this specific compound is emerging, we can infer its likely pharmacological profile by analyzing its close structural analogs, the synthetic cathinones and pyrovalerone derivatives.[2][3] This document will explore the critical importance of stereochemistry in its interaction with monoamine transporters, outline methodologies for enantioselective synthesis and separation, and present a framework for evaluating the differential pharmacodynamics of its (R)- and (S)-enantiomers. The primary mechanism of action is anticipated to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with one enantiomer likely demonstrating significantly higher potency.[3] This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical protocols for investigating this and similar chiral compounds.

The Principle of Chirality in Pharmacology

The biological activity of chiral compounds is intrinsically linked to their three-dimensional structure. Enantiomers, being non-superimposable mirror images, often interact differently with stereoselective biological targets like enzymes and receptors.[1] This disparity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer).[4]

The Easson-Stedman Hypothesis

The foundational "three-point interaction" model, postulated by Dalgliesh and later refined, suggests that for a chiral molecule to be differentiated by a chiral receptor, a minimum of three points of interaction between the molecule and the receptor are necessary.[4] For a compound like this compound, these interaction points are likely the phenyl group (hydrophobic interaction), the hydroxyl group (hydrogen bonding), and the protonated nitrogen of the pyrrolidine ring (ionic interaction). A change in stereochemistry at the chiral centers would alter the spatial arrangement of these groups, disrupting the optimal fit with the target binding site.

Introduction to this compound

This compound is a chiral amino alcohol. Its structure consists of a phenyl group, an ethanol backbone, and a pyrrolidine ring.[5] The presence of two chiral centers (at C1 bearing the hydroxyl group and C2 bearing the pyrrolidine ring) means it can exist as four possible stereoisomers. This guide focuses on the enantiomeric pair derived from the reduction of the corresponding ketone, 1-phenyl-2-pyrrolidin-1-yl-ethanone. This parent ketone structure is the core of many synthetic cathinones known to be potent central nervous system stimulants that primarily act as monoamine reuptake inhibitors.[2][6] The reduction of the ketone to a hydroxyl group modifies the molecule's polarity and hydrogen-bonding capability, which is expected to influence its binding affinity and selectivity for monoamine transporters.

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure compounds is essential for accurately assessing their individual biological activities.[7] This can be achieved either through asymmetric synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture.[8][9]

Strategies for Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer in excess. For this compound, a common strategy would be the asymmetric reduction of the precursor ketone, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one. This can be accomplished using chiral reducing agents or catalysts, such as those derived from proline or chiral metal complexes, which create a chiral environment that favors the formation of one alcohol stereoisomer over the other.

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most versatile and widely used method for this purpose.[10] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[10][11]

This protocol describes a standard method for the analytical or semi-preparative separation of this compound enantiomers. The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is based on their broad applicability for separating a wide variety of chiral compounds, including amino alcohols.[11]

-

System Preparation:

-

HPLC System: An isocratic HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak IA or IC column.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An amine additive (e.g., Diethylamine, DEA) is often added at a low concentration (~0.1%) to improve peak shape and reduce tailing for basic compounds.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the racemic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Analysis:

-

Injection Volume: 5-10 µL.

-

Detection: Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., 210 nm or 254 nm).

-

Run Time: Execute the run for a sufficient duration to allow for the elution of both enantiomeric peaks.

-

Optimization: If separation is incomplete, adjust the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution, albeit with longer run times. The type of alcohol can also significantly impact selectivity.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

-

Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is considered ideal.

-

Determine the enantiomeric excess (ee) of the sample if it is not a perfect racemic mixture.

-

Workflow for Chiral Analysis

Caption: Mechanism of action for the more potent (S)-enantiomer.

Structure-Activity Relationship (SAR) Insights

The differences in activity between the enantiomers and related molecules provide crucial insights into the structural requirements for binding to monoamine transporters.

-

Stereochemistry is Paramount: As demonstrated by the data on analogs, the spatial orientation of the functional groups is the single most important factor determining potency. [3]The (S)-configuration at the carbon adjacent to the pyrrolidine ring appears to be optimal for interaction with DAT and NET.

-

The Pyrrolidine Ring: Compared to analogs with a piperidine (6-membered) ring, the 5-membered pyrrolidine ring consistently confers higher potency at DAT and NET. [3]This suggests the size and conformational constraints of the pyrrolidine ring are ideal for the transporter's binding pocket.

-

Hydroxyl vs. Ketone Group: The parent compounds of this class are cathinones (β-ketones). The reduction of the ketone to a hydroxyl group, as in this compound, introduces a hydrogen bond donor and removes a polar carbonyl group. This change can alter the binding mode, potentially increasing selectivity for NET over DAT or affecting metabolic stability.

-

Phenyl Ring Substitution: While the parent compound is unsubstituted, substitutions on the phenyl ring (e.g., methyl or halogen groups) are known to modulate potency and selectivity across DAT, NET, and SERT. [3]This provides a scaffold for future medicinal chemistry efforts to fine-tune the pharmacological profile.

Logical Relationship Diagram for SAR

Caption: Key structural features influencing biological activity.

Future Directions and Therapeutic Potential

The characterization of this compound enantiomers is a critical step in understanding the broader class of pyrrolidine-based monoamine reuptake inhibitors.

-

Therapeutic Potential: Potent and selective DAT/NET inhibitors have therapeutic applications in conditions characterized by catecholamine deficits, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. [6]The development of a single, potent enantiomer like the (S)-isomer could offer a cleaner pharmacological profile with fewer off-target effects compared to a racemic mixture.

-

Research Tool: The enantiomers serve as valuable pharmacological tools to probe the structure and function of the dopamine and norepinephrine transporters. By comparing their binding and functional effects, researchers can gain a deeper understanding of the chiral recognition sites within these critical proteins.

-

Further Studies: Comprehensive evaluation requires further studies, including in vivo microdialysis to confirm increases in synaptic dopamine and norepinephrine, behavioral pharmacology studies (e.g., locomotor activity, drug discrimination) to assess stimulant and abuse potential, and metabolic profiling to determine the stability and metabolic fate of each enantiomer. [12]

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. Drawing from robust evidence from closely related analogs, it is concluded that the (S)-enantiomer is likely the more potent and selective inhibitor of the dopamine and norepinephrine transporters. This stereoselectivity underscores the importance of chiral separation and the evaluation of single enantiomers in drug development. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to synthesize, separate, and characterize these and other chiral molecules, ultimately advancing our understanding of neuropharmacology and paving the way for more targeted therapeutic agents.

References

- Benchchem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.

- Vulcanchem. (n.d.). (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol.

- Unknown Author. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.

- Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of 1-Allyl-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid (1-Ethylpyrrolidin-2-Ylmethyl)-Amide Hydrochloride. An-Najah Staff Site.

-

Mitin, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Al-Ghanayem, A., & El-Azab, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

-

Costin, C. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Retrieved from [Link]

-

Gudasheva, T. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. MDPI. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 19134-50-0, 1-phenyl-2-pyrrolidin-1-yl-propan-1-one. Retrieved from [Link]

- Smolecule. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one. PubChem. Retrieved from [Link]

-

Takamura, M., et al. (2004). Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents. Bioorganic & Medicinal Chemistry, 12(9), 2419-39. Retrieved from [Link]

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP).

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

-

Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie, 316, 5-29. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1228033-52-0 | Product Name: (S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol. Retrieved from [Link]

-

Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1117–1127. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved from [Link]

-

Del Rio, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]

-

Kim, M., et al. (2020). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. Journal of Medicinal Chemistry, 63(24), 16012–16022. Retrieved from [Link]

-

Unknown Author. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Retrieved from [Link]

-

Singh, L., et al. (1990). Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1051-1057. Retrieved from [Link]

-

Ali, I., et al. (2013). Enantiomeric Recognition and Separation by Chiral Nanoparticles. RSC Advances, 3(42), 19216-19236. Retrieved from [Link]

-

Cantrell, T. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(Pt 5), x220406. Retrieved from [Link]

Sources

- 1. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iapc-obp.com [iapc-obp.com]

- 5. (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol (1228033-52-0) for sale [vulcanchem.com]

- 6. Buy 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | 2705245-60-7 [smolecule.com]

- 7. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

A Technical Guide to the Discovery and Development of 1-Phenyl-2-pyrrolidin-1-ylethanol Derivatives and Analogues

Abstract

The 1-phenyl-2-pyrrolidin-1-yl chemical scaffold is the foundation for a significant class of central nervous system (CNS) stimulants, most notably the synthetic cathinones. This guide provides an in-depth technical exploration for researchers and drug development professionals into the synthesis, pharmacology, structure-activity relationships (SAR), and analytical methodologies associated with these compounds. We focus on prominent analogues such as the β-ketone derivatives Pyrovalerone and α-Pyrrolidinopentiophenone (α-PVP), as well as the non-keto analogue Prolintane. These molecules are potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs), a mechanism that underpins both their historical therapeutic applications and their high potential for abuse. By detailing experimental protocols, summarizing key quantitative data, and visualizing complex pathways, this document serves as a comprehensive resource for understanding and navigating the discovery of novel derivatives in this pharmacologically important class.

Introduction: The Phenyl-Pyrrolidine Scaffold

The 1-phenyl-2-pyrrolidin-1-yl moiety represents a "privileged scaffold" in the design of CNS-active compounds.[1][2] Its core structure, consisting of a phenyl group and a pyrrolidine ring connected by a two-carbon linker, is central to a family of potent monoamine reuptake inhibitors.[2] The great interest in this saturated scaffold is enhanced by the sp3-hybridization of the pyrrolidine ring, which allows for efficient exploration of pharmacophore space and contributes to molecular stereochemistry.[2]

This guide focuses on two primary variations of this scaffold:

-

β-Keto Analogues (Substituted Cathinones): These compounds, featuring a ketone at the β-position of the ethyl chain, are structurally related to cathinone, the primary psychoactive component of the khat plant.[3][4] Key examples include Pyrovalerone (4'-methyl-α-pyrrolidinovalerophenone) and α-Pyrrolidinopentiophenone (α-PVP), which are powerful psychostimulants.[5][6]

-

Reduced Analogues: This category includes compounds where the β-ketone is reduced to a hydroxyl group (the titular 1-phenyl-2-pyrrolidin-1-ylethanol) or fully reduced to an alkane, such as Prolintane.[7][8]

The primary mechanism of action for this class is the potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly weaker effects on the serotonin transporter (SERT).[8][9][10] This norepinephrine-dopamine reuptake inhibitor (NDRI) profile is responsible for their stimulant effects and distinguishes them from non-selective agents or monoamine releasers like MDMA.[6][9]

Synthetic Pathways and Methodologies

The synthesis of these analogues is well-established, with several viable routes available depending on the desired final structure and available starting materials. The choice of synthetic pathway is critical as it dictates yield, purity, and the ability to introduce chiral centers stereoselectively.

Primary Synthetic Route: α-Halogenation of Ketones

The most common and direct method for synthesizing β-keto derivatives like α-PVP involves a two-step process starting from the corresponding valerophenone precursor.[11][12][13]

Causality: This route is favored for its simplicity and the commercial availability of various substituted phenones. The α-bromination creates a reactive electrophilic site, which is readily attacked by the nucleophilic secondary amine of pyrrolidine to form the final product.

Caption: General workflow for the synthesis of α-PVP.

Experimental Protocol: Synthesis of α-PVP

-

α-Bromination: Dissolve 1-phenylpentan-1-one (valerophenone) in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring at room temperature. The reaction is monitored by TLC until the starting material is consumed. The mixture is then poured into ice water, and the resulting precipitate (2-bromo-1-phenylpentan-1-one) is filtered, washed, and dried.[13]

-

Nucleophilic Substitution: Dissolve the crude 2-bromo-1-phenylpentan-1-one in a suitable solvent such as acetonitrile. Add an excess of pyrrolidine (typically 2-3 equivalents) and a non-nucleophilic base like potassium carbonate. Reflux the mixture for several hours until the reaction is complete.[11]

-

Workup and Purification: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which is then recrystallized.[12]

Alternative Synthetic Strategies

For non-keto analogues like prolintane, alternative methods are employed. One effective approach starts from the readily available allylbenzene.[7][14] This multi-step synthesis involves epoxidation, regioselective ring-opening with a Grignard reagent, installation of a succinimide moiety via a Mitsunobu reaction, and subsequent reduction steps.[7][14] This pathway avoids the use of toxic cyanides, which were used in earlier methods.[7]

Chiral Synthesis

The α-carbon adjacent to the carbonyl group is a chiral center, meaning these compounds exist as enantiomers.[13] Stereochemistry is crucial as biological activity often resides primarily in one enantiomer. The (S)-isomer of pyrovalerone, for example, is the more biologically active form.[15] Chiral synthesis can be achieved by using chiral precursors, such as (S)-proline, to construct the pyrrolidine ring and guide the stereochemistry of the final product.[16][17] A common strategy involves creating a Weinreb amide from a protected proline derivative, which is then reacted with a Grignard reagent, followed by deprotection and hydrogenation to yield the chiral 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.[16]

Pharmacology and Mechanism of Action

The psychostimulant effects of this compound derivatives are mediated by their interaction with monoamine transporters in the brain.[3][5]

The Monoamine Transporter System

Monoamine transporters (MATs) are proteins located on the presynaptic neuronal membrane that are responsible for the reuptake of neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the neuron. This reuptake process terminates the neurotransmitter signal. The key transporters are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[18]

Potent and Selective NDRI Activity

Pyrovalerone, α-PVP, and their analogues are potent inhibitors of DAT and NET, but weak inhibitors of SERT.[9][18] By blocking DAT and NET, they prevent the reuptake of dopamine and norepinephrine, leading to a rapid and sustained increase in their extracellular concentrations in brain regions associated with reward, executive function, and arousal.[5][18] This elevation of catecholamine levels is the direct cause of the compounds' characteristic stimulant effects, including euphoria, increased energy, and enhanced focus.[6][19]

Caption: Key SAR points for the α-pyrrolidinophenone scaffold.

Comparative Biological Activity

The high ratio of DAT to SERT inhibition is a hallmark of this class and is strongly correlated with abuse potential. [20]

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| α-PVP | 12 - 39.8 | 14 - 36.2 | >10,000 | >251 |

| MDPV | 2.4 - 4.1 | 26.3 - 36.2 | 2237 - 3374 | ~545 - 1405 |

| Pyrovalerone | 18.1 - 53 | 60.1 - 81 | >10,000 | >188 |

| Cocaine | 114 - 251 | 313 - 482 | 304 - 979 | ~2.6 |

Data synthesized from multiple sources to show representative ranges.[9][18][20]

Analytical and Characterization Protocols

Accurate identification and quantification of these compounds are critical for both research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques. [21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on fragmentation patterns.

Protocol: GC-MS Analysis

-

Sample Preparation: For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte. The extract is dried and reconstituted in a suitable solvent (e.g., ethyl acetate). Derivatization is typically not required but can be used.

-

Injection: Inject 1 µL of the sample into a GC system equipped with a capillary column (e.g., HP-5MS).

-

Chromatography: Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to elute the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode for identification.

-

Analysis: The resulting mass spectrum is compared to reference libraries. A known issue with synthetic cathinones is thermal degradation in the hot GC inlet, which can lead to the formation of characteristic artifacts (e.g., loss of 2 Da), aiding in identification. [23]The base peak for α-PVP is often the 1-benzylidenepyrrolidinium ion at m/z 160. [23]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous as it avoids high temperatures, preventing thermal degradation and allowing for the analysis of metabolites like the reduced alcohol form. [22]Reverse-phase HPLC with a C18 column is commonly used, coupled to a tandem mass spectrometer (MS/MS) for high sensitivity and specificity. [21]

Therapeutic Potential vs. Abuse Liability

Historical and Potential Therapeutic Applications

The potent stimulant properties of this class led to their initial development for medical use. Prolintane was prescribed for conditions like ADHD and narcolepsy, while Pyrovalerone was used for chronic fatigue and as an appetite suppressant. [10][24]There remains research interest in developing novel, selective NDRIs based on this scaffold for ADHD, as they may offer an alternative to existing treatments. [12]

The Challenge of Abuse

The same potent and selective DAT inhibition that provides therapeutic stimulant effects also drives a high potential for abuse and addiction. [11][20]The rapid onset and intense euphoria produced by compounds like α-PVP are similar to those of cocaine and methamphetamine. [6][12]This has led to widespread recreational use and subsequent legal control. α-PVP, for instance, is a Schedule I controlled substance in the United States. [11][25]The high DAT/SERT selectivity ratio is considered a key predictor of abuse liability; compounds with high ratios are more likely to be reinforcing. [20]

Conclusion and Future Directions

The this compound framework and its β-keto analogues represent a pharmacologically powerful class of NDRIs. Their straightforward synthesis and tunable structure have made them a subject of intense study, both for their therapeutic potential and as substances of abuse. The extensive SAR data available provides a clear roadmap for medicinal chemists: modifications to the α-alkyl chain and phenyl ring can precisely modulate potency and selectivity.

Future research will likely focus on dissociating the therapeutic stimulant effects from the high abuse liability. This could involve designing analogues with modulated kinetics or subtly increasing SERT affinity to temper the intense dopaminergic reward signal, potentially leading to safer and more effective treatments for disorders like ADHD. As new derivatives continue to emerge, the robust analytical protocols outlined here will remain essential for their identification and characterization.

References

- Grokipedia. Pyrovalerone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED4pCUEWsSzjyISouCLPLsFIak9UYKYLpVpWhG1ZBBd1MsyZFOe8D6q-cH8pNol0pMVqavLEO6_ftVrtyM-5e4722RlSJgdgHhjbIQmrmB3tuII-_i1j6UPGji3XHpgKbRLQ==

- Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE93gnQZE1kY11QvT5ZveuTO7GjFPC1tdXIJQIXXdpkc4lR4FxLDv_wV2mrwG9M8rzCQ8Cm7XvEu7K6pOo9cMoRGdZ53v5u2gO0o9PwBkH05NzXTCmnNo656Ham1aAt9Lh9g7zMkjTGgGMk4267aYO0iLMdrtzKIEyyi2ftqzmH7JX54vARKEhqm2d7KgN1V2OiWnEp

- Wikipedia. α-Pyrrolidinopentiophenone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Kw-dmg8vnxMrUiEBxrcwKuZXalBMWQeKHDKooYXRRn-iinQy1rpoz11bkQds4A1X2kUcLxTF_KO3wghkycQYEjLCL7kkBRffk6Cpyu5zM5pO8qBUZUk9pMmxOF4autph3LZWhpqn0tzQEGBEQ3I3jqeevMNnWQ==

- Papaseit, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMTszIoHqPfzBCuWYx52NlkmkBFyEPWM8LCL82Ebes3AHJQ4EUOkF5c7WuOp4VjovOmqk03HbF1o9y3NNtty7jnelLliXwlBvxWtmqIS3wa7hV5p6BWrUxcgkCehhCZWv7B7byzbOszMlXig=

- Kolanos, R., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpxZvr7cvvZsK6V9XpK9BL8PEQd1v3eKiPayc4EyI4AQsnQoC-I703uYgeqz9b-jSx3uReGsiHX_Ewhey2BQJTR2d3mMPqLuDUEvH326vHBxVYA7_qVc8BI3dpP9mxxUvAU4=

- Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC - PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzaBWD-xWm2EDyB0KAvK6_ou_WAorVdyWBT8lLw9z0RXQ1dLYLYHddsUbJ-rg9ENK5U9ka8szqoiuJDEyDcIUOzMgdC4w4EzY-FXwDck6rXepKNAGk-lZycrHKrPxR-WWSax7s9WIR7Q8KrA==

- Reitsamer, J., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: structural determinants and species differences. PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEussLsSEUeCdy0-LWYI8CCG2MN9_qdoZcBr62GcjjGhnUvrINkxIh7YUKiRJ_LPtfaH7fVO8HcvioJ9WU9gTw9-fOYv1EFaCd4W8Rg7cHYEqREk6qKsf5d2alW5VLssd3-4=

- Glennon, R. A., et al. (2016). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuCHeYyoL0QytGFj_iNpezCJwZ9vZ9c1839_lzlPMM-jnG3NVQ8Xd_1V5y5bnn5CUXtQy15Rt55pBzXrDjfidCjlJOO4kAOQcqimAEqQdqp4NvpWQWwahywRWMVLWKAz9q8AyrlrBrQUYGpQ==

- Cha, H. J., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoiCKJzNqg1ylWdu9E3jofKxYiI-YQcOWgnzZKmH55YHaCnECY2u_JAQ-1ES93G168tkiz_qpG9Opb6u3NXPWGNGIdck2i3GoUUPPPHDsEEcaqZR6yXMBnCyZjc9QlaJssm6WlGcmiuam54w==